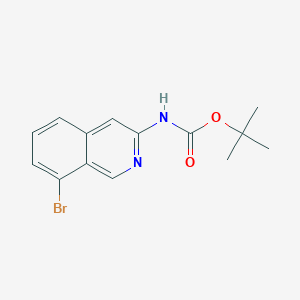

tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate

Description

tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate (CAS: 2386033-74-3) is a brominated isoquinoline derivative featuring a tert-butyl carbamate group at the 3-position of the isoquinoline ring. Its molecular formula is C₁₄H₁₅BrN₂O₂, with a molecular weight of 323.19 g/mol . The compound is primarily utilized in medicinal chemistry and organic synthesis as a building block, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-(8-bromoisoquinolin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-9-5-4-6-11(15)10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWNXKBKMJBTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves heating 8-bromoisoquinolin-3-amine with excess Boc anhydride (di-tert-butyl dicarbonate) without an additional base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of Boc anhydride.

Procedure

-

Reactants :

-

8-Bromoisoquinolin-3-amine (1.0 eq)

-

Boc anhydride (10.0 eq)

-

-

Conditions :

-

Solvent: None (neat) or methanol

-

Temperature: 70°C

-

Duration: 16 hours

-

-

Workup :

-

Purification via silica gel chromatography (ether/ethyl acetate = 5:1).

-

Data Table

Key Observations

-

Excess Boc anhydride drives the reaction to completion.

-

Prolonged heating ensures full conversion but may risk decomposition of heat-sensitive substrates.

Base-Mediated Boc Protection

Reaction Overview

A strong base deprotonates the amine, enhancing its nucleophilicity for Boc anhydride attack. Sodium bis(trimethylsilyl)amide (NaHMDS) is preferred for its ability to generate a reactive amide intermediate.

Procedure

-

Reactants :

-

8-Bromoisoquinolin-3-amine (1.0 eq)

-

Boc anhydride (1.1 eq)

-

NaHMDS (2.0 eq)

-

-

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature

-

Duration: 5–10 minutes

-

-

Workup :

-

Quench with saturated NH₄Cl, extract with dichloromethane, and purify via column chromatography (heptane/ethyl acetate).

-

Key Observations

Key Considerations

-

Requires regioselective substitution at the 3-position.

-

Cs₂CO₃ facilitates transmetalation in Pd-catalyzed C–N bond formation.

Comparative Analysis of Methods

Chemical Reactions Analysis

tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, bases like triethylamine for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Synthesis Applications

tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate has been utilized in various synthetic pathways, particularly in the formation of complex organic molecules.

- Palladium-Catalyzed Reactions :

- Synthesis of Isoquinoline Derivatives :

Research has shown that this compound exhibits promising biological activities:

- Anti-HIV Activity :

- Neuroprotective Effects :

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 7-Bromo vs. 8-Bromo Isoquinoline Derivatives

The positional isomer tert-Butyl (7-Bromoisoquinolin-3-yl)carbamate (CAS: 2089301-09-5) shares the same molecular formula (C₁₄H₁₅BrN₂O₂) and weight (323.19 g/mol) as the 8-bromo analog . However, the bromine substitution at the 7-position (vs. 8-position) alters electronic and steric properties:

Structural Analogs: tert-Butyl Carbamate Derivatives

Compounds like tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3) and tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) share the Boc-protected amine motif but lack the isoquinoline ring :

The hydroxycyclopentyl derivatives exhibit higher solubility due to polar hydroxyl groups, whereas brominated isoquinolines are more lipophilic, favoring membrane permeability in drug design .

Heterocyclic Variants: Quinoline vs. Isoquinoline

tert-Butyl (8-bromoquinolin-3-yl)carbamate (CAS: 347146-17-2) replaces the isoquinoline core with a quinoline system, altering the fused benzene ring position :

The quinoline derivative’s electronic structure may enhance π-π stacking in antimalarial targets (e.g., heme detoxification), whereas the isoquinoline scaffold is preferred in kinase inhibition due to steric complementarity .

Biological Activity

Tert-butyl (8-bromoisoquinolin-3-yl)carbamate, identified by its CAS number 347146-17-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings related to this compound.

- Chemical Formula : C₁₄H₁₅BrN₂O₂

- Molecular Weight : 323.19 g/mol

- IUPAC Name : tert-butyl N-(8-bromoisoquinolin-3-yl)carbamate

- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to an 8-bromoisoquinoline structure.

Synthesis

The synthesis of this compound typically involves coupling reactions where the carbamate group is introduced to the isoquinoline derivative. Various methods, including reductive amination and alkylation techniques, have been employed to yield this compound efficiently .

Antiviral Activity

Recent studies have highlighted the antiviral potential of isoquinoline derivatives, including this compound. For instance, compounds derived from isoquinoline structures have shown promising activity against HIV and other viral pathogens. The specific mechanisms often involve inhibition of viral entry or replication pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that isoquinoline derivatives can exhibit significant antibacterial activities against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Cytotoxicity and Cancer Research

In cancer research, compounds similar to this compound have been investigated for their cytotoxic effects on tumor cells. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Research Findings

- Antiviral Efficacy : A series of isoquinoline derivatives were synthesized, revealing that modifications at the 8-position significantly enhance antiviral activity against HIV .

- Antibacterial Activity : The combination of isoquinoline derivatives with nanoparticles showed a synergistic effect in inhibiting bacterial virulence factors and biofilm formation .

- Cytotoxic Mechanisms : Research indicates that these compounds can lead to cell cycle arrest and apoptosis in cancerous cells, suggesting their utility as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.